REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH2:9])[C:3]=1I.[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][CH:21]([C:24]#[CH:25])[CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C(NC(C)C)(C)C>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[NH2:9][C:4]1[C:3]([C:25]#[C:24][CH:21]2[CH2:20][CH2:19][N:18]([C:16]([O:15][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:17])[CH2:23][CH2:22]2)=[C:2]([Cl:1])[N:7]=[C:6]([CH3:8])[N:5]=1 |^1:40,59|
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C(=NC(=N1)C)N)I
|
Name
|
|
Quantity
|
18.64 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C#C
|
Name
|
|
Quantity
|
10.44 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.63 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
copper(I) iodide
|
Quantity
|
0.713 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C#C
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
copper(I) iodide
|
Quantity
|
0.356 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
52.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Alternately evacuate
|
Type
|
ADDITION
|
Details
|
charge the flask with nitrogen 3 times
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to RT
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture to 60° C. for 3.5 h
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
ADDITION
|
Details
|
Dilute the material with DCM (300 mL)
|
Type
|
WASH
|
Details
|
wash with saturated aqueous ammonium chloride solution (100 mL), water (100 mL), and saturated aqueous sodium chloride (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the solution over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue
|
Type
|
WASH
|
Details
|
eluting with 20% to 100% EtOAc in hexanes
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the purified fractions
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=C1C#CC1CCN(CC1)C(=O)OC(C)(C)C)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.6 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |